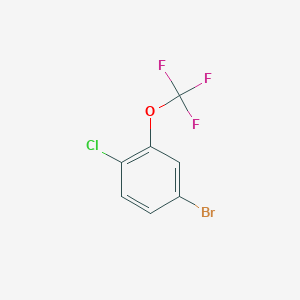
1-chloro-2-(trifluorométhoxy)-4-bromobenzène
Vue d'ensemble
Description
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and trifluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Applications De Recherche Scientifique
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is used in various fields of scientific research:
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene are not explicitly mentioned in the available literature. This compound is a derivative of benzene, and benzene derivatives are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound may depend on its exact biochemical properties and the context of its use .
Mode of Action
The mode of action of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is not well-documented. As a benzene derivative, it may interact with its targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules. The presence of bromo, chloro, and trifluoromethoxy groups could influence these interactions, potentially enhancing the compound’s binding affinity or specificity .
Biochemical Pathways
Benzene derivatives can participate in a wide range of biochemical processes, and the impact of this compound on specific pathways would likely depend on its precise targets and mode of action .
Pharmacokinetics
Factors such as its molecular weight (259451 g/mol) and physical properties (e.g., boiling point, melting point) could influence its pharmacokinetic behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. For instance, factors such as temperature, pH, and the presence of other molecules could affect its stability and interactions with targets . It is recommended to store this compound in a sealed container at room temperature .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are crucial for understanding its overall impact.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Studies have identified threshold effects, where a certain dosage level must be reached before observable effects occur . Additionally, high doses of the compound have been associated with adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism
Transport and Distribution
The transport and distribution of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which affect its localization and accumulation. These interactions can determine the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness and its interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the reaction of 4-bromo-1-chloro-2-nitrobenzene with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Organolithium Reagents: Used for substitution reactions to replace halogen atoms with other groups.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
Substituted Benzene Derivatives: Formed through substitution reactions.
Biaryl Compounds: Produced via coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: Positional isomer with different substitution pattern.
Uniqueness
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and analogs .
Propriétés
IUPAC Name |
4-bromo-1-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYJUHWBFADNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627882 | |
| Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406232-79-9 | |
| Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 406232-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

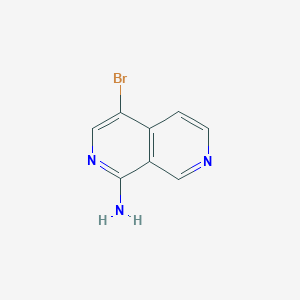
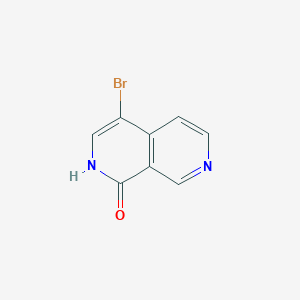
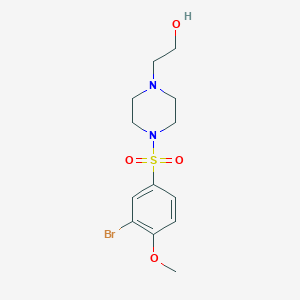
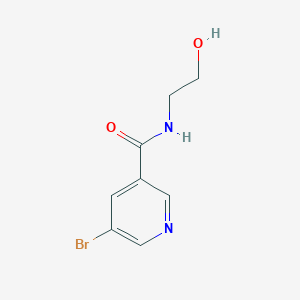
![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)


![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)


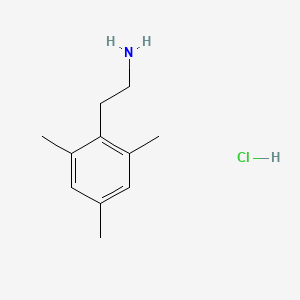
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)
